Lipophilicity Advantage Over the p-Bromophenyl Analog: logP Reduction by 0.9 Units Improves Drug-Likeness
The target compound (C15H18N4O2S) exhibits a calculated logP of 2.84 versus 3.74 for the p-bromophenyl-substituted analog (C15H17BrN4O2S), representing a 0.9 log unit reduction in lipophilicity . This places the compound within the optimal logP range (1–3) for oral bioavailability according to Lipinski's Rule of Five, while the brominated derivative exceeds the recommended threshold, increasing the risk of poor aqueous solubility, high metabolic turnover, and promiscuous protein binding [1].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.84 (Sildrug clogP); 3.03–3.39 (ZINC computed logP range) |
| Comparator Or Baseline | p-Bromophenyl analog (CAS 107811-40-5): logP 3.74 (Molbase); m-Tolyl analog (CAS 107811-38-1): XLogP3-AA 2.1 (PubChem) |
| Quantified Difference | Target logP is 0.9 units lower than p-bromophenyl analog; 0.74 units higher than m-tolyl analog |
| Conditions | In silico prediction using consensus logP algorithms; experimental validation pending |
Why This Matters
For procurement decisions in drug discovery programs, a logP of 2.84 offers a balanced lipophilicity profile that maximizes the probability of favorable oral absorption and minimizes off-target binding risks associated with highly lipophilic brominated analogs.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 46, 3–26. View Source
